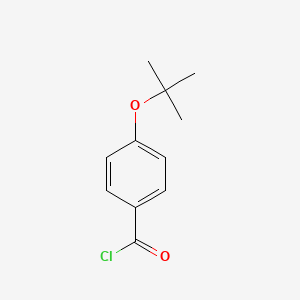![molecular formula C16H12I2N2O4S B13950153 3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 531519-01-4](/img/structure/B13950153.png)
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields It is characterized by the presence of iodine atoms, a methoxybenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The methoxybenzoyl group is then introduced through an acylation reaction using methoxybenzoyl chloride in the presence of a base like pyridine. Finally, the carbamothioylamino group is added via a thiourea-based reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium azide, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols, and other substituted derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe or inhibitor, particularly in studies involving iodine-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, materials science, and possibly in the formulation of advanced pharmaceuticals.
作用機序
The mechanism of action of 3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid is not fully elucidated but is believed to involve interactions with specific molecular targets and pathways. The iodine atoms may play a role in modulating biological activity, while the methoxybenzoyl and carbamothioylamino groups could interact with enzymes or receptors. These interactions could lead to the inhibition of specific biochemical pathways, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the methoxybenzoyl and carbamothioylamino groups.
2-Hydroxy-3,5-diiodobenzoic acid: Another iodine-containing benzoic acid derivative with different functional groups.
3,5-Diiodo-2-methoxybenzoic acid: Similar but with a methoxy group instead of the carbamothioylamino group.
Uniqueness
3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of iodine atoms, methoxybenzoyl, and carbamothioylamino groups. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
531519-01-4 |
|---|---|
分子式 |
C16H12I2N2O4S |
分子量 |
582.2 g/mol |
IUPAC名 |
3,5-diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12I2N2O4S/c1-24-10-4-2-3-8(5-10)14(21)20-16(25)19-13-11(15(22)23)6-9(17)7-12(13)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
InChIキー |
QLTGSLCWGAVKEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


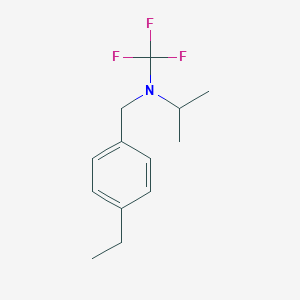
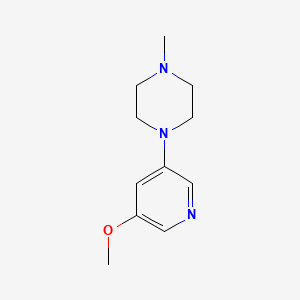
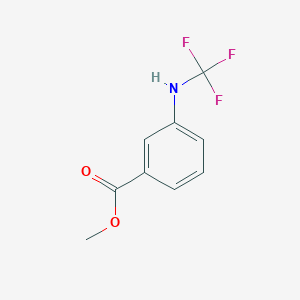

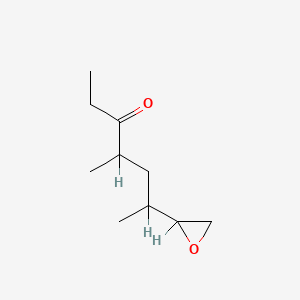
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
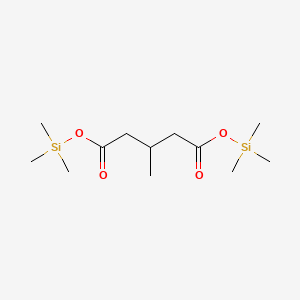
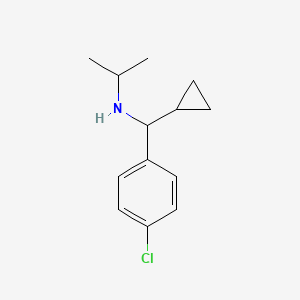
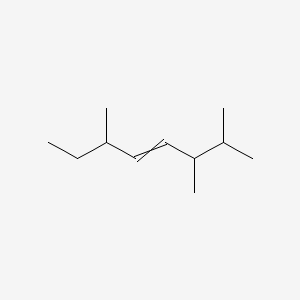

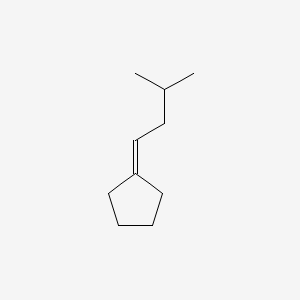
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
